
N-Boc-erythro-sphingosine-13C2,D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-erythro-sphingosine-13C2,D2, also known as (2S,3R,4E)-2-tert-Butyloxycarbonylamino-4-octadecen-1,3-diol-13C2,D2, is a synthetic compound used primarily in biochemical research. It is a modified version of sphingosine, a type of lipid that plays a crucial role in cell signaling and structure. The compound is labeled with carbon-13 and deuterium isotopes, making it useful for various analytical and research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-erythro-sphingosine-13C2,D2 involves several steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group of sphingosine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Isotope labeling: The carbon-13 and deuterium isotopes are introduced into the molecule through specific chemical reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Automated purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity.
Quality control: Rigorous quality control measures are implemented to ensure consistency and reliability of the final product.
化学反应分析
Types of Reactions
N-Boc-erythro-sphingosine-13C2,D2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc protecting group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various sphingosine derivatives .
科学研究应用
N-Boc-erythro-sphingosine-13C2,D2 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled standard in mass spectrometry for the quantification of sphingosine and its derivatives.
Biology: Employed in studies of cell signaling pathways involving sphingosine and its metabolites.
Medicine: Investigated for its potential role in therapeutic applications, such as targeting sphingosine-related pathways in diseases.
Industry: Utilized in the development of new analytical methods and tools for lipidomics research.
作用机制
The mechanism of action of N-Boc-erythro-sphingosine-13C2,D2 involves its interaction with specific molecular targets and pathways. As a sphingosine analog, it can:
Bind to sphingosine receptors: Modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Incorporate into cell membranes: Affect membrane structure and function, influencing various cellular processes.
Metabolize into active derivatives: Participate in metabolic pathways that produce bioactive sphingolipids.
相似化合物的比较
N-Boc-erythro-sphingosine-13C2,D2 can be compared with other sphingosine analogs, such as:
N-Boc-sphingosine: Lacks isotope labeling, making it less suitable for certain analytical applications.
N-Boc-erythro-sphingosine: Similar structure but without carbon-13 and deuterium isotopes.
Sphingosine-1-phosphate: A phosphorylated derivative with distinct biological functions.
The uniqueness of this compound lies in its isotope labeling, which enhances its utility in research applications requiring precise quantification and tracking of sphingosine metabolism .
属性
分子式 |
C23H45NO4 |
|---|---|
分子量 |
403.6 g/mol |
IUPAC 名称 |
tert-butyl N-[(E,2R,3S)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m1/s1/i19+1D2,20+1 |
InChI 键 |
UMUDVBSIURBUGW-AMTSLXANSA-N |
手性 SMILES |
[2H][13C]([2H])([13C@H]([C@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


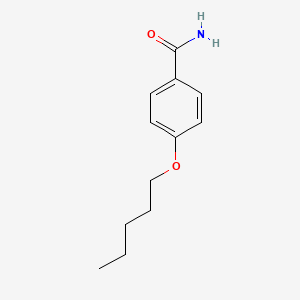

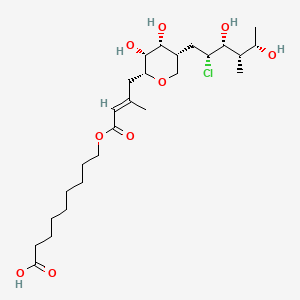

![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
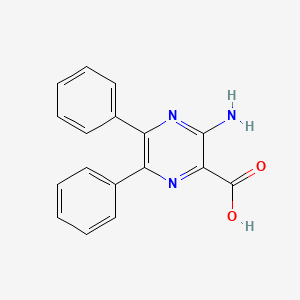
![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
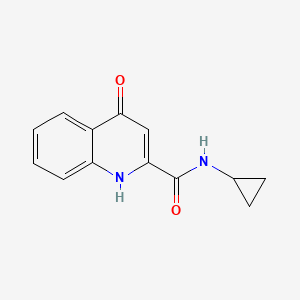

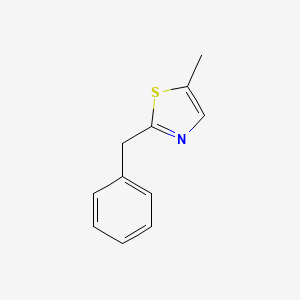
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
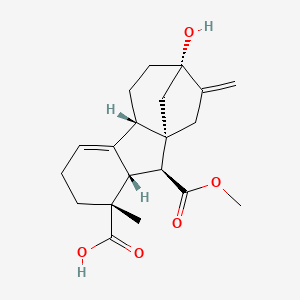
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)
